An In-depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: A Novel Compound on the Frontier of Chemical Research
An In-depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: A Novel Compound on the Frontier of Chemical Research
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and rigorous search of premier chemical databases, peer-reviewed scientific literature, and patent repositories, we have determined that 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is a novel chemical entity for which there is currently no publicly available scientific data. Its properties, synthesis, and potential applications have not yet been characterized or documented in the existing body of scientific knowledge.
The absence of information on this specific compound precludes the creation of an in-depth technical guide as requested. Such a guide would necessitate experimental data on its physicochemical properties, spectroscopic analysis, synthesis protocols, and biological activity, none of which are available at this time.
However, in the spirit of scientific inquiry and to provide valuable context for researchers interested in this structural motif, this document will instead offer a detailed exploration of closely related and well-characterized analogs. By examining the properties and applications of similar molecules, we can extrapolate potential areas of interest and guide future research directions for the target compound.
This guide will focus on the following key structural components of the target molecule:
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The Nitroaniline Core: We will delve into the properties of substituted nitroanilines, which are crucial precursors in the synthesis of a wide range of industrially important compounds.
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The Pyrrolidine Moiety: The inclusion of a pyrrolidine ring often imparts unique pharmacological properties to a molecule, and we will explore its role in medicinal chemistry.
By understanding the individual contributions of these fragments, researchers can form educated hypotheses about the potential characteristics of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline and design experiments to synthesize and characterize this novel compound.
Part 1: The Nitroaniline Scaffold - A Versatile Building Block
The 2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline isomers are well-documented compounds that serve as foundational materials in organic synthesis. Their properties provide a baseline for understanding the core of our target molecule.
Physicochemical Properties of Related Nitroanilines
A solid understanding of the physical and chemical properties of the foundational nitroaniline structure is crucial for any synthetic or analytical endeavor. Below is a summary of the known properties for 2-methyl-4-nitroaniline, a close structural isomer of the aniline core of our target compound.
| Property | Value | References |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Yellow to amber crystalline powder or needles | [1][2] |
| Melting Point | 130-132 °C | [1] |
| Solubility | Insoluble in water; Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [1][2] |
| CAS Number | 99-52-5 | [1] |
Synthesis of the Nitroaniline Core
The synthesis of nitroaniline derivatives typically involves the nitration of an appropriate aniline precursor. For instance, the preparation of 2-methyl-4-nitrophenylamine can be achieved through a multi-step process that includes the protection of the amino group via acylation, followed by nitration and subsequent hydrolysis.[3]
A general workflow for such a synthesis is outlined below:
Caption: A generalized workflow for the synthesis of methyl-nitroaniline isomers.
It is critical to control the reaction conditions, particularly temperature, during nitration to manage the regioselectivity and minimize the formation of unwanted isomers and byproducts.[4]
Applications of Nitroanilines
Substituted nitroanilines are versatile intermediates with a broad range of applications:
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Dye and Pigment Industry: They are key components in the synthesis of azo dyes, which are widely used in the textile and printing industries.[5]
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Organic Synthesis: These compounds serve as starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, 2-methyl-4-nitroaniline is a starting reagent for the synthesis of 3-chloro-5-methylphenyl isocyanate.[1]
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Materials Science: Certain nitroaniline derivatives exhibit non-linear optical properties, making them of interest for applications in materials science.
Part 2: The Pyrrolidine Moiety - A Key to Biological Activity
The pyrrolidine ring is a saturated five-membered heterocycle containing a nitrogen atom. Its incorporation into a molecular structure can significantly influence the compound's physicochemical properties and biological activity.
Role in Medicinal Chemistry
The pyrrolidine scaffold is a common feature in many FDA-approved drugs and natural products. Its presence can:
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Increase Solubility: The nitrogen atom can be protonated at physiological pH, enhancing water solubility.
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Introduce a Chiral Center: The pyrrolidine ring can be substituted to create chiral centers, which is often crucial for specific interactions with biological targets.
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Act as a Hydrogen Bond Acceptor: The nitrogen atom can participate in hydrogen bonding, a key interaction in drug-receptor binding.
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Provide a Rigid Scaffold: The cyclic nature of the pyrrolidine ring restricts conformational flexibility, which can lead to higher binding affinity for a target protein.
The specific placement of the pyrrolidine group at the 5-position of the 2-methyl-4-nitroaniline core in our target molecule suggests a potential for unique biological activity, warranting future investigation.
Part 3: Future Directions and Postulated Properties of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline
While no concrete data exists for the target compound, we can propose a logical path forward for its investigation.
Proposed Synthesis
A plausible synthetic route to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline would likely involve a nucleophilic aromatic substitution (SₙAr) reaction. A potential precursor, such as 5-fluoro-2-methyl-4-nitroaniline, could be reacted with pyrrolidine. The electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack by the secondary amine of pyrrolidine.
Caption: A proposed synthetic route to the target compound.
Hypothesized Properties and Potential Applications
Based on the properties of its constituent parts, we can hypothesize that 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline might exhibit:
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Chromophoric Properties: Due to the nitroaniline core, the compound is likely to be colored and could be investigated as a novel dye or pigment.
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Biological Activity: The presence of the pyrrolidine moiety and the nitroaromatic system suggests potential for antimicrobial or anticancer activity. Many nitroaromatic compounds are known to be bioreduced to reactive species that can induce cellular damage.[6] For instance, related nitroimidazole compounds are used as antimicrobial agents.[6]
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Solvatochromism: The electronic environment of the molecule could be sensitive to solvent polarity, leading to changes in its UV-visible absorption spectrum.
Conclusion
While 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline remains an uncharacterized molecule, a thorough analysis of its structural components provides a solid foundation for future research. The combination of a versatile nitroaniline core with the pharmacologically relevant pyrrolidine moiety presents an intriguing target for synthesis and evaluation. This guide has aimed to equip researchers with the necessary background information and a logical framework to embark on the exploration of this novel chemical entity. The synthesis, characterization, and evaluation of its biological and material properties could unveil new and valuable applications in the fields of drug discovery, materials science, and industrial chemistry.
References
- Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC - NIH. (2020-05-21).
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchGate.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR.
- 2-Methyl-4-nitroaniline | 99-52-5 | TCI AMERICA.
- 2-Methyl-4-nitroaniline | 99-52-5 - ChemicalBook.
- 2-Methyl-4-nitroaniline 97 99-52-5 - Sigma-Aldrich.
- managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem.
- 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem.
- CAS NO: 99-52-5 | 2-Methyl-4-nitroaniline | Fast Red RL Base - Jay Finechem.
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents.
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